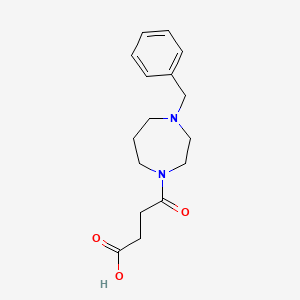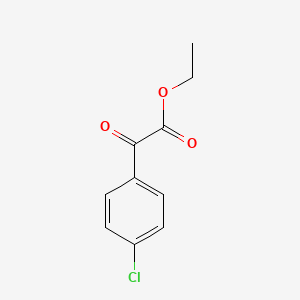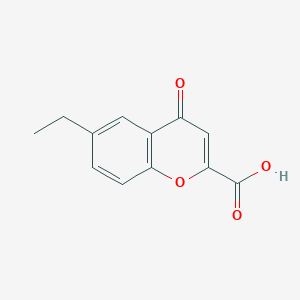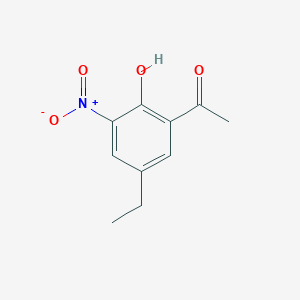
4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid is a derivative of 2,4-dioxobutanoic acid, which is a key structural motif in various pharmacologically active compounds. The presence of a 1,4-diazepane ring suggests potential biological activity, as similar structures are found in compounds with anti-inflammatory and analgesic properties .
Synthesis Analysis
The synthesis of related 1,5-benzodiazepine derivatives typically involves the reaction of o-phenylenediamine with dicarbonyl compounds. However, the synthesis of 4-aryl-2,4-dioxobutanoic acid arylamides, which are structurally related to the compound , has been achieved through reactions in aqueous ethanol solutions at specific pH levels, leading to high yields of the desired products . This suggests that a similar synthetic approach could be adapted for the synthesis of 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid.
Molecular Structure Analysis
The molecular structure of related azo-benzoic acids has been characterized using spectroscopic techniques such as NMR, UV-VIS, and IR, as well as computational methods like density functional theory (DFT) . These techniques could be employed to determine the molecular structure and confirm the identity of 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid.
Chemical Reactions Analysis
The related 4-aryl-2,4-dioxobutanoic acid arylamides exhibit dual reactivity, interacting with o-phenylenediamine to form both quinoxalones and 1,5-benzo[b]diazepine derivatives . This indicates that 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid may also participate in various chemical reactions, potentially leading to the formation of different pharmacologically active compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied through their IR and NMR spectra, which provide information on functional groups and molecular conformation . The presence of electron-withdrawing or electron-donating substituents can significantly affect these properties, as seen in the shifts observed in the NMR spectra of related compounds . These techniques would be essential in analyzing the physical and chemical properties of 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis of Bifunctional Tricyclic Compounds : A study explored a new approach for synthesizing arrays of bifunctional tricyclic tetrazole-1H-benzo[b][1,4]diazepines, which are closely related to 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid. This synthesis involves a sequential two-step isocyanide-based condensation reaction, indicating potential applications in creating diverse chemical compounds (Shaabani et al., 2013).
- Creation of Trifunctional Alkyl Derivatives : Another research discusses the exploration of trifunctional character of alkyl 4-chloro-2-diazo-3-oxobutanoates, which relates to the synthesis of compounds like 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid. This study highlights the potential for creating medicinal compounds with high importance (Dar'in et al., 2021).
Biological and Medicinal Research
- Investigation of Psychotropic Properties : Research on 4-aryl-2-benzoylmethylenehydrazono-4-oxobutanoic acids, which are structurally related, investigated their psychotropic activity. This study reveals various psychopharmacological effects, suggesting potential applications in neuropsychiatric drug development (Pulina et al., 2022).
- Antimicrobial and Anticancer Studies : A series of novel benzofuran-based analogues of chalcone and 1,4-benzodiazepine were synthesized and evaluated for antimicrobial and anticancer activities. This indicates potential applications of related compounds in treating infectious diseases and cancer (Shankar et al., 2016).
Potential Therapeutic Applications
- Anti-Diabetic Agent Research : A study on a derivative of 4-((benzyloxy) amino)-2-hydroxy-4-oxobutanoic acid suggested its potential as an insulinotropic agent for treating non-insulin dependent diabetes mellitus, highlighting the therapeutic possibilities of related compounds in diabetes management (Khurana et al., 2018).
Propiedades
IUPAC Name |
4-(4-benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c19-15(7-8-16(20)21)18-10-4-9-17(11-12-18)13-14-5-2-1-3-6-14/h1-3,5-6H,4,7-13H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFXOPMABCMNTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)CCC(=O)O)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375564 |
Source


|
| Record name | 4-(4-benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid | |
CAS RN |
396105-43-4 |
Source


|
| Record name | 4-(4-benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1-[4-(4-Fluorophenoxy)phenyl]ethanone](/img/structure/B1334159.png)
![2-(4-Fluorophenyl)imidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde](/img/structure/B1334161.png)
